![molecular formula C10H12N2O2 B2931268 N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide CAS No. 2411278-38-9](/img/structure/B2931268.png)
N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide
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Description
N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide , also known by its chemical formula C5H8N2O , is a heterocyclic compound. It contains an oxazole ring and an alkyne functional group. The presence of the oxazole moiety suggests potential biological activity, as oxazole derivatives have been investigated for various pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of an appropriate amine (such as (5-methyl-1,3-oxazol-2-yl)methylamine ) with an alkyne (such as but-2-ynamide ). The specific synthetic route and conditions would need to be explored in relevant literature .
Molecular Structure Analysis
The molecular structure of N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide consists of a but-2-ynamide group attached to the oxazole ring. The oxazole ring contributes to its potential bioactivity, and the alkyne group adds reactivity. Detailed structural information, including bond angles and torsion angles, can be obtained from computational studies or X-ray crystallography .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic additions, cyclizations, and transformations of the alkyne group. Investigating its reactivity with different reagents and conditions would provide insights into its synthetic versatility and potential applications .
Physical And Chemical Properties Analysis
Mechanism of Action
properties
IUPAC Name |
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-4-5-9(13)12-8(3)10-11-6-7(2)14-10/h6,8H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNLHJTOAOEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=NC=C(O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide |
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